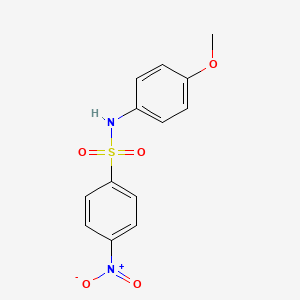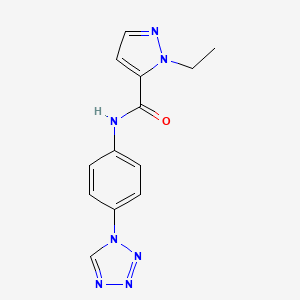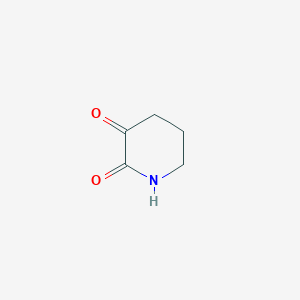
Piperidine-2,3-dione
Vue d'ensemble
Description
Piperidine-2,3-dione is an organic compound that belongs to the class of piperidinediones. It is characterized by a six-membered ring containing two ketone groups at the 2 and 3 positions. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Piperidine-2,3-dione can be synthesized through various methods. One common approach involves the cyclization of amino acids or their derivatives. For instance, the reaction of cyclopentanone oxime with phosphorus pentachloride in chloroform, followed by heating and subsequent treatment with phosphorus oxychloride, yields this compound . Another method involves the use of β-keto esters, which undergo cyclization in the presence of sodium hydride and butyllithium .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions using readily available starting materials such as cyclopentanone oxime and β-keto esters. The reaction conditions are optimized to ensure high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Piperidine-2,3-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form more complex piperidine derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include substituted piperidines, alcohols, and various piperidine derivatives.
Applications De Recherche Scientifique
Piperidine-2,3-dione has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of piperidine-2,3-dione involves its interaction with various molecular targets. For instance, it can bind to DNA via intercalation, disrupting the replication process and exhibiting antitumor activity . Additionally, it can inhibit specific enzymes by forming stable complexes, thereby modulating biochemical pathways .
Comparaison Avec Des Composés Similaires
Piperidine-2,4-dione: Similar in structure but differs in the position of the ketone groups.
Piperidine-2,6-dione: Another related compound with ketone groups at the 2 and 6 positions.
Uniqueness: Piperidine-2,3-dione is unique due to its specific reactivity and the ability to form a variety of derivatives with significant biological and industrial applications. Its structural configuration allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry.
Propriétés
IUPAC Name |
piperidine-2,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c7-4-2-1-3-6-5(4)8/h1-3H2,(H,6,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNMOHEDUVVUVPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(=O)NC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine-3-carboxylic acid](/img/structure/B2490173.png)

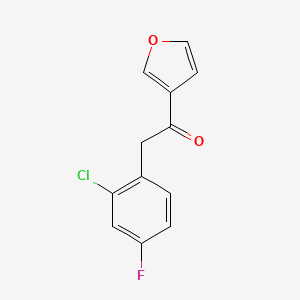
![N-{[5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenoxyacetamide](/img/structure/B2490178.png)
![(2E)-2-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-[(4-bromo-2-methylphenyl)amino]prop-2-enenitrile](/img/structure/B2490179.png)
![2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2490180.png)
![1-[(4-fluorophenyl)methyl]-4-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2490183.png)
![2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(pyridin-3-yl)prop-2-enamide](/img/structure/B2490184.png)
![3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)propanamide](/img/structure/B2490185.png)
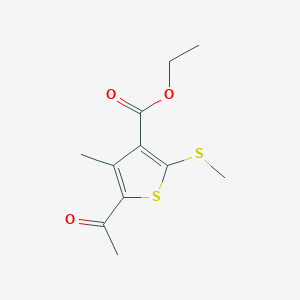

![1-[1-(1-benzofuran-2-carbonyl)pyrrolidin-3-yl]-4-cyclopropyl-1H-1,2,3-triazole](/img/structure/B2490189.png)
